1-Methyl-2,2,3,3-tetrafluoropropyl carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2,2,3,3-tetrafluoropropyl carbamate is a chemical compound with the molecular formula C5H7F4NO2 and a molecular weight of 189.11 g/mol . It is known for its unique structure, which includes four fluorine atoms, making it a fluorinated carbamate. This compound is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2,2,3,3-tetrafluoropropyl carbamate typically involves the reaction of 1-methyl-2,2,3,3-tetrafluoropropanol with a carbamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2,2,3,3-tetrafluoropropyl carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced carbamate derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced carbamate derivatives.
Substitution: Formation of substituted carbamates with various functional groups.
Scientific Research Applications
1-Methyl-2,2,3,3-tetrafluoropropyl carbamate is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and fluorination reactions.
Biology: In studies involving enzyme inhibition and protein modification.
Medicine: As a potential drug candidate for the treatment of various diseases due to its unique chemical properties.
Industry: In the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 1-Methyl-2,2,3,3-tetrafluoropropyl carbamate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by forming covalent bonds with the active site, leading to the inactivation of the enzyme. This mechanism is utilized in various biochemical studies to understand enzyme function and regulation .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-2,2,3,3-tetrafluoropropanol: A precursor in the synthesis of 1-Methyl-2,2,3,3-tetrafluoropropyl carbamate.
2,2,3,3-Tetrafluoropropyl carbamate: A similar compound with a different substitution pattern.
1-Methyl-2,2,3,3-tetrafluoropropyl chloride: Another fluorinated compound with similar properties.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of four fluorine atoms, which impart distinct chemical and physical properties. These properties make it valuable in various scientific and industrial applications .
Properties
CAS No. |
756-48-9 |
---|---|
Molecular Formula |
C5H7F4NO2 |
Molecular Weight |
189.11 g/mol |
IUPAC Name |
3,3,4,4-tetrafluorobutan-2-yl carbamate |
InChI |
InChI=1S/C5H7F4NO2/c1-2(12-4(10)11)5(8,9)3(6)7/h2-3H,1H3,(H2,10,11) |
InChI Key |
XUIBKESPXOBFGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(F)F)(F)F)OC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.